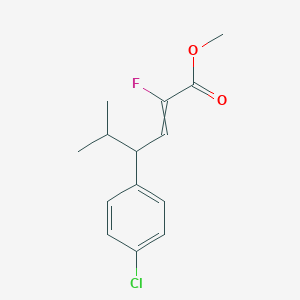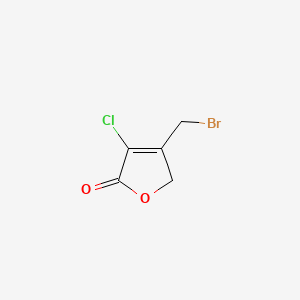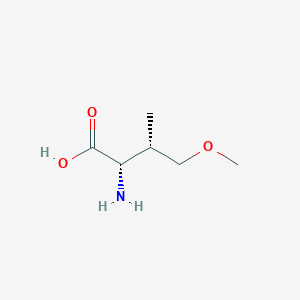
(3S)-4-Methoxy-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-4-Methoxy-L-valine is an organic compound that belongs to the class of amino acids. It is a derivative of L-valine, where the hydrogen atom at the fourth position is replaced by a methoxy group. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-Methoxy-L-valine typically involves the following steps:
Starting Material: The synthesis begins with L-valine, a naturally occurring amino acid.
Methoxylation: The hydrogen atom at the fourth position of L-valine is replaced by a methoxy group. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable catalyst.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Methoxylation: Utilizing continuous flow reactors to achieve efficient methoxylation.
Catalysts: Employing catalysts such as palladium or platinum to enhance the reaction rate and yield.
Purification: Implementing large-scale purification methods like industrial chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-4-Methoxy-L-valine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group, reverting it to L-valine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products
Oxidation: Formation of (3S)-4-Hydroxy-L-valine.
Reduction: Formation of L-valine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(3S)-4-Methoxy-L-valine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3S)-4-Methoxy-L-valine involves its interaction with various molecular targets:
Protein Synthesis: It can be incorporated into proteins, affecting their structure and function.
Metabolic Pathways: Participates in metabolic pathways, influencing cellular processes.
Enzyme Interaction: Acts as a substrate or inhibitor for specific enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
L-Valine: The parent compound, lacking the methoxy group.
(3S)-4-Hydroxy-L-valine: An oxidized derivative.
(3S)-4-Amino-L-valine: A derivative with an amino group instead of a methoxy group.
Uniqueness
(3S)-4-Methoxy-L-valine is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This modification can enhance its reactivity and interaction with biological molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
630392-76-6 |
|---|---|
Fórmula molecular |
C6H13NO3 |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
(2S,3S)-2-amino-4-methoxy-3-methylbutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-4(3-10-2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m1/s1 |
Clave InChI |
HISPJANDJRUGFV-UHNVWZDZSA-N |
SMILES isomérico |
C[C@H](COC)[C@@H](C(=O)O)N |
SMILES canónico |
CC(COC)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


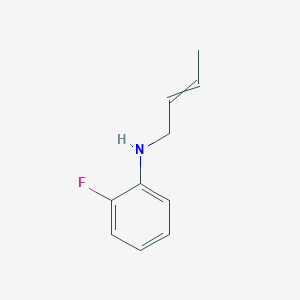
![6-Hydroxy-5-methyl-1,4-dipentyl-2,4-dihydro-1H-pyrrolo[3,2-b]pyridin-1-ium](/img/structure/B12576045.png)
![2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane}](/img/structure/B12576053.png)
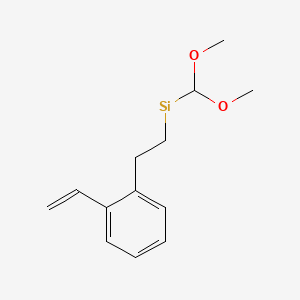
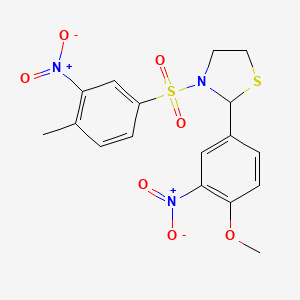
![Diethyl [1-(benzyloxy)ethenyl]phosphonate](/img/structure/B12576072.png)
![3-{[(2H-Tetrazol-5-yl)methyl]sulfanyl}aniline](/img/structure/B12576086.png)
![4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12576087.png)
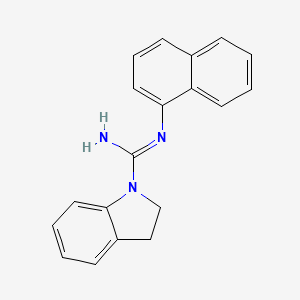


![5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole](/img/structure/B12576127.png)
